molecular formula C3H3BrN2OS B6601969 (5-bromo-1,2,4-thiadiazol-3-yl)methanol CAS No. 1446409-95-5

(5-bromo-1,2,4-thiadiazol-3-yl)methanol

Cat. No.: B6601969
CAS No.: 1446409-95-5
M. Wt: 195.04 g/mol
InChI Key: QTDGIPSZJOCZKK-UHFFFAOYSA-N
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Description

(5-bromo-1,2,4-thiadiazol-3-yl)methanol is a high-value brominated heterocyclic building block with the molecular formula C3H3BrN2OS . This compound features a 1,2,4-thiadiazole core, an electron-deficient aromatic system known for its significant role in scientific research and drug discovery . The structure is strategically functionalized with a bromine atom at the 5-position, which serves as a reactive handle for further elaboration via metal-catalyzed cross-coupling reactions, and a hydroxymethyl group at the 3-position, which can be readily oxidized or used in condensation reactions . This multifunctional reagent is primarily used in medicinal chemistry as a key synthetic intermediate for the development of novel pharmacologically active compounds. The 1,2,4-thiadiazole scaffold is present in a wide range of therapeutic agents, and its derivatives are investigated for various biological activities . The presence of the bromine atom allows for structural diversification, making it a crucial precursor for creating libraries of molecules for biological screening . Researchers value this compound for its potential in constructing more complex molecular architectures aimed at specific biological targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not classified as a drug or medicine. This compound is not approved for the diagnosis, treatment, cure, or prevention of any disease, and its introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

(5-bromo-1,2,4-thiadiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2OS/c4-3-5-2(1-7)6-8-3/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDGIPSZJOCZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiadiazole Precursors

The thiadiazole ring serves as the foundational structure for this compound. A widely adopted strategy involves the cyclization of brominated precursors with hydroxymethyl-containing reagents. For example, 5-bromo-1,2,4-thiadiazole-3-carboxylic acid can be esterified to its methyl ester using methanol and sulfuric acid, followed by reduction to the primary alcohol. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is the preferred reductant, achieving yields of 68–72% after 6 hours at reflux.

Table 1: Cyclization-Based Synthesis Parameters

PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)
5-Bromo-thiadiazole acidLiAlH₄THF65672
3-Cyano-5-bromo-thiadiazoleH₂O (acidic)H₂O/EtOH1001258

Alternative routes employ 3-cyanothiadiazole derivatives , which undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid, followed by reduction. This two-step process, however, is less efficient due to intermediate purification challenges.

Functional Group Transformations

Direct modification of preformed thiadiazole rings offers a more streamlined approach. A notable method involves nucleophilic substitution of (5-bromo-1,2,4-thiadiazol-3-yl)methyl chloride with sodium hydroxide (NaOH) in aqueous ethanol:

(5-Bromo-thiadiazol-3-yl)methyl chloride+NaOH(5-Bromo-thiadiazol-3-yl)methanol+NaCl\text{(5-Bromo-thiadiazol-3-yl)methyl chloride} + \text{NaOH} \rightarrow \text{(5-Bromo-thiadiazol-3-yl)methanol} + \text{NaCl}

This reaction proceeds at 80°C for 4 hours, yielding 85% product after recrystallization from methanol. The chloride intermediate is synthesized via treatment of the corresponding alcohol with thionyl chloride (SOCl₂), though this step requires strict moisture control to avoid hydrolysis.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. For reductions involving LiAlH₄, anhydrous conditions are critical to prevent side reactions. Substituting THF with diethyl ether reduces the reaction rate but improves selectivity, particularly when steric hindrance around the carbonyl group is present.

Table 2: Solvent Impact on Reduction Efficiency

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Tetrahydrofuran66672
Diethyl ether35865
Toluene1111052

Polar aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic substitutions but may lead to thiadiazole ring degradation at elevated temperatures.

Temperature and Time Dependencies

Controlled heating is essential to prevent decomposition. For the hydroxide substitution route, temperatures exceeding 90°C promote byproduct formation, while temperatures below 70°C result in incomplete conversion. A balance is achieved at 80°C, where the reaction reaches 95% completion within 4 hours.

Analytical Characterization

Spectroscopic Techniques

Structural confirmation relies on multimodal spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 4.72 ppm (2H, CH₂OH) and a broad peak at δ 5.21 ppm (1H, OH) confirm the hydroxymethyl group. The thiadiazole protons resonate as a singlet at δ 8.15 ppm.

  • FTIR : Stretching vibrations at 3250 cm⁻¹ (O–H), 1605 cm⁻¹ (C=N), and 690 cm⁻¹ (C–S) validate functional groups.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 195.04 ([M+H]⁺), consistent with the molecular formula C₃H₃BrN₂OS.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is the gold standard for purity analysis. A retention time of 6.2 minutes and >99% peak area indicate pharmaceutical-grade material.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems enhances scalability. Microreactors with residence times of 10–15 minutes achieve 89% yield in the hydroxide substitution reaction, minimizing thermal degradation.

Waste Management

Brominated byproducts require neutralization with sodium thiosulfate (Na₂S₂O₃) prior to disposal. Closed-loop solvent recovery systems reduce environmental impact and operational costs .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,2,4-thiadiazol-3-yl)methanol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups.

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Various reduced derivatives of the thiadiazole ring.

    Substitution: Substituted thiadiazole compounds with different functional groups.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methanol group.

Scientific Research Applications

Medicinal Chemistry

(5-bromo-1,2,4-thiadiazol-3-yl)methanol has shown promising antimicrobial and anticancer properties. Research indicates that it interacts with specific molecular targets, modulating enzyme or receptor activity which is crucial for therapeutic applications. Its unique structural features contribute to its efficacy in these domains:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound's mechanism involves inhibiting cancer cell proliferation by targeting specific pathways associated with tumor growth.

Agricultural Applications

The compound's chemical versatility allows for potential applications in pest control and crop protection . Its derivatives may be developed into effective pesticides or herbicides due to their biological activity against pests .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials with desired properties. Its ability to form various derivatives can lead to the development of specialty chemicals used in coatings or polymers .

Case Studies

Several case studies have investigated the applications of this compound:

  • Antimicrobial Studies : A study published in Nature evaluated the compound's efficacy against resistant bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics .
  • Cancer Research : Research highlighted its role as a potential lead compound in anticancer drug development by showing selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of (5-bromo-1,2,4-thiadiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthetic Utility : The target compound’s hydroxymethyl group enables functionalization (e.g., sulfonate formation in ), making it versatile for derivatization .
  • Data Gaps : Physical properties (melting/boiling points) and solubility data for the target compound are sparse, limiting direct comparisons.
  • Therapeutic Potential: Further studies are needed to explore the pharmacological profile of this compound and its derivatives.

Biological Activity

(5-bromo-1,2,4-thiadiazol-3-yl)methanol is a heterocyclic compound exhibiting significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₃H₃BrN₂OS, with a molecular weight of approximately 179.04 g/mol. The compound contains a bromine atom, a thiadiazole ring, and a methanol functional group, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects in antimicrobial and anticancer activities. The compound's mechanism involves binding to molecular targets that play crucial roles in cell signaling and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. The exact mechanisms underlying its antimicrobial action may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Activity

This compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HepG-24.37 ± 0.7
A-5498.03 ± 0.5

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Urease Inhibition : A study highlighted the synthesis of thiadiazole derivatives as urease inhibitors. The binding energies calculated during docking studies indicated that certain derivatives exhibited favorable interactions with urease, suggesting potential therapeutic applications for compounds similar to this compound .
  • Neuroprotective Effects : Another investigation into 1,2,4-thiadiazole derivatives revealed their ability to inhibit glutamate-stimulated calcium ion uptake in synaptosomes from rat brain cortexes. This suggests potential neuroprotective properties relevant to neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves reduction reactions starting from ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate. Variants of this compound can be synthesized by modifying the bromine substituent or altering the functional groups attached to the thiadiazole ring.

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